molecular formula C22H32O8 B191419 HT-2 Toxin CAS No. 26934-87-2

HT-2 Toxin

Cat. No. B191419
CAS RN: 26934-87-2
M. Wt: 424.5 g/mol
InChI Key: PNKLMTPXERFKEN-MLXHEQMXSA-N
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Description

HT-2 Toxin is a type of mycotoxin produced by several Fusarium species. It is a secondary fungal metabolite toxic to humans and animals . It is often used as a reference material in systems that detect mycotoxins .


Synthesis Analysis

The production of HT-2 Toxin is greatest with increased humidity and temperatures of 6-24°C . Hydrolysis (HT-2 and NEO), hydroxylation (3′-hydroxy-T-2 and 3′-hydroxy-HT-2), and glucuronidation (T2-3-GlcA, HT2-3-GlcA, and HT2-4-GlcA) are the dominant metabolic pathways of T-2 and HT-2 in vitro .


Molecular Structure Analysis

The molecular formula of HT-2 Toxin is C22H32O8 . The structural formula is R1 = OAc : R1 = OH .


Chemical Reactions Analysis

T-2 Toxin is bound to 1-O-methyl-α-d-glucopyranoside, a model compound that was used to simulate starch . The formed reaction products were isolated and identified by NMR, giving detailed insights into a potential binding of T-2 to starch .


Physical And Chemical Properties Analysis

HT-2 Toxin is a white solid . It has a melting point of 151 to 152 °C . It is soluble in dichloromethane, DMSO, ethanol, and ethyl acetate, slightly soluble in petroleum ether, and very slightly soluble in water .

Scientific Research Applications

  • Metabolism in Plants : HT-2 toxin metabolism in plants like wheat and oats has been studied. In wheat, it undergoes biotransformation with evidence of formation of various metabolites including HT2-malonyl-glucoside and feruloyl-T2 (Nathanail et al., 2015). In oats, several metabolites including glycosylated and hydroxylated forms were identified, with HT2-3-O-β-d-glucoside being a major detoxification product (Meng-Reiterer et al., 2016).

  • Toxic Effects on Reproductive Cells : Several studies have highlighted HT-2 toxin's toxic effects on reproductive cells. It induces oxidative stress, apoptosis, and autophagy in porcine and mouse oocytes, affecting their maturation and embryo development (Zhang et al., 2016), (Zhu et al., 2016).

  • Impact on Early Oogenesis and Embryo Development : HT-2 toxin adversely affects early oogenesis in foetal mice and impairs mouse early embryo development by causing oxidative stress, mitochondria dysfunction, and DNA damage (Hong et al., 2021), (Zhang et al., 2019).

  • Degradation during Food Processing : Research on the degradation of HT-2 toxin during food processing, like extrusion cooking of oat flour, shows that mechanical and thermal energies can significantly reduce its presence (Schmidt et al., 2017).

  • Detection Methods : Advances in detection methods for HT-2 toxin include the development of a high-sensitivity chemiluminescent immunoassay for rapid and sensitive detection in food samples (Li et al., 2017).

  • Apoptosis in Human Cells : HT-2 toxin induces apoptosis in human promyelocytic leukemia cells and affects several caspases, suggesting its impact on human health (Holme et al., 2003).

  • Impact on Blood-Brain Barrier : The toxin has been shown to impair the blood-brain barrier in vitro, indicating potential neurotoxic effects (Weidner et al., 2013).

Safety And Hazards

HT-2 Toxin is very toxic and can cause harm through inhalation, skin contact, and ingestion . It is also irritating to the eyes, respiratory tract, and skin . Protective measures such as wearing chemical impermeable gloves, ensuring adequate ventilation, and avoiding dust formation are recommended .

Future Directions

Predictive models of Fusarium growth and subsequent mycotoxin production would be beneficial in predicting the risk of contamination and thus aid early mitigation . With the likelihood of regulatory maximum limits being introduced, increased surveillance using rapid, on-site tests in addition to confirmatory methods will be required .

properties

IUPAC Name

[(1S,2R,4S,7R,9R,10R,11S,12S)-2-(acetyloxymethyl)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O8/c1-11(2)6-16(24)29-14-8-21(9-27-13(4)23)15(7-12(14)3)30-19-17(25)18(26)20(21,5)22(19)10-28-22/h7,11,14-15,17-19,25-26H,6,8-10H2,1-5H3/t14-,15+,17+,18+,19+,20+,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKLMTPXERFKEN-MLXHEQMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)O)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60891810
Record name HT-2 Toxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

HT-2 Toxin

CAS RN

26934-87-2
Record name HT-2 Toxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026934872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HT-2 Toxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12,13-Epoxytrichothec-9-ene-3,4,8,15-tetrol 15-acetate 8-(3-methylbutanoate), (3alpha,4beta,8alpha)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HT-2 TOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC6C26RM46
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,790
Citations
W Langseth, T Rundberget - Mycopathologia, 1999 - Springer
… The presence of T-2 toxin and the deacetylated form, HT-2 toxin, in cereals have been … In the present study five samples, all oats, contained more than 500 µg/kg of HT-2 toxin. F …
Number of citations: 182 link.springer.com
J Zhang, H Zhang, S Liu, W Wu, H Zhang - Toxins, 2018 - mdpi.com
… Food intake was reduced in mice after IP exposure to HT-2 toxin at 0.1, 0.5, and 1 mg/kg BW during 0.5–96 h, but 0.01 mg/kg BW had no effect (Figure 7a,b). Significant reductions in …
Number of citations: 34 www.mdpi.com
CC Zhu, Y Zhang, X Duan, J Han, SC Sun - Archives of toxicology, 2016 - Springer
… after HT-2 toxin exposure, whereas H3K9me2 and H3K27me3 levels decreased after HT-2 toxin … Thus, our results indicated that HT-2 toxin exposure reduced mouse oocyte maturation …
Number of citations: 61 link.springer.com
J Meng-Reiterer, C Bueschl, J Rechthaler, F Berthiller… - Toxins, 2016 - mdpi.com
… The type A trichothecene mycotoxins HT-2 toxin (HT2) and T-2 toxin (T2) are secondary … health related to the presence of T-2 and HT-2 toxin in food and feed. EFSA J. 2011, 9. …
Number of citations: 34 www.mdpi.com
HO Arola, A Tullila, AV Nathanail, TK Nevanen - Toxins, 2017 - mdpi.com
… We developed an HT-2 toxin-specific simple ELISA format … anti-HT-2 toxin Fab fragment and an HT-2 toxin molecule. In the … The anti-IC antibody makes the assay specific for HT-2 toxin, …
Number of citations: 30 www.mdpi.com
L Yang, Z Yu, J Hou, Y Deng, Z Zhou, Z Zhao… - Food and Chemical …, 2016 - Elsevier
… This study revealed toxicity induced by T-2 and HT-2 toxin on broilers in vivo and in vitro. … T-2 and HT-2 toxin caused toxicity and oxidative stress on broilers and chicken hepatocytes in …
Number of citations: 87 www.sciencedirect.com
T Welsch, HU Humpf - Journal of agricultural and food chemistry, 2012 - ACS Publications
… Enzymatic treatment of these polar fractions resulted in 59% HT-2 toxin and only 17% 3′-hydroxy HT-2 toxin, although this was the main unconjugated metabolite in bile. (12) …
Number of citations: 47 pubs.acs.org
AV Nathanail, E Varga, J Meng-Reiterer… - Journal of agricultural …, 2015 - ACS Publications
To investigate the metabolic fate of HT-2 toxin (HT2) and T-2 toxin (T2) in wheat (Triticum aestivum L.), an untargeted metabolomics study utilizing stable isotopic labeling and liquid …
Number of citations: 93 pubs.acs.org
W Wu, HR Zhou, SJ Bursian, JE Link, JJ Pestka - Archives of toxicology, 2016 - Springer
… It is further notable that with exception of the cat, the LOAELs of T-2 toxin and HT-2 toxin in the present emesis study differ somewhat from those reported previously in studies with other …
Number of citations: 37 link.springer.com
S De Baere, J Goossens, A Osselaere… - … of Chromatography B, 2011 - Elsevier
A sensitive and specific method for the quantitative determination of deoxynivalenol (DON), deepoxy-deoxynivalenol (DOM-1), T-2 toxin (T-2) and HT-2 toxin (HT-2) in animal body fluids …
Number of citations: 102 www.sciencedirect.com

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